molecular formula C24H18FN7O B2414879 2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836631-30-2

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2414879
CAS RN: 836631-30-2
M. Wt: 439.454
InChI Key: ZPSNCVBAVDRDTQ-IPPBACCNSA-N
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Description

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H18FN7O and its molecular weight is 439.454. The purity is usually 95%.
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Scientific Research Applications

Macromolecular Adduct Formation and Metabolism of Heterocyclic Amines

HCAs, such as MeIQx and PhIP, are formed during the cooking of meat and fish. They are genotoxic and carcinogenic in various test systems and have been linked to cancer in rats and mice. Human exposure to these compounds is mainly through dietary sources. Studies using accelerator mass spectrometry (AMS) have explored the dosimetry of protein and DNA adduct formation by low doses of these HCAs in rodents and humans, revealing differences in adduct levels and metabolite profiles between species. This research suggests that rodent models may not accurately represent the human response to HCA exposure (Turteltaub et al., 1999).

Dietary Assessment of Xenobiotics Derived from Food Processing

A study aimed to describe the intake of HCAs among different populations, focusing on the identification of dietary and lifestyle-related factors influencing HCA intake. The research utilized food frequency questionnaires and databases for xenobiotic estimation, contributing to a better understanding of the exposure levels to these compounds and their potential health impacts (Zapico et al., 2022).

Carcinogenic HCAs in Urine of Healthy Volunteers

Studies measuring the amounts of carcinogenic HCAs in human urine have provided insights into human exposures to these compounds. The detection of HCAs in urine samples of individuals consuming a normal diet, but not in those receiving parenteral alimentation, indicates that dietary intake is a significant source of HCA exposure. This research aids in understanding the extent of exposure and potential risks associated with dietary habits (Ushiyama et al., 1991).

Biomonitoring of Heterocyclic Aromatic Amine Metabolites in Human Urine

The development of biomonitoring procedures for analyzing and quantifying HAA metabolites in human urine has been crucial for assessing exposure to these compounds. Such methodologies enable the investigation of the metabolism of HCAs in vivo and provide valuable data for evaluating the health risks associated with HCA exposure (Stillwell et al., 1999).

properties

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN7O/c25-17-7-5-15(6-8-17)13-28-24(33)20-21-23(31-19-4-2-1-3-18(19)30-21)32(22(20)26)29-14-16-9-11-27-12-10-16/h1-12,14H,13,26H2,(H,28,33)/b29-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSNCVBAVDRDTQ-IPPBACCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)C(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)C(=O)NCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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